2-Cyclopropylaniline hydrochloride

Catalog No.
S791228
CAS No.
1056454-83-1
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclopropylaniline hydrochloride

CAS Number

1056454-83-1

Product Name

2-Cyclopropylaniline hydrochloride

IUPAC Name

2-cyclopropylaniline;hydrochloride

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H11N.ClH/c10-9-4-2-1-3-8(9)7-5-6-7;/h1-4,7H,5-6,10H2;1H

InChI Key

OGHSMAPZPGAEHM-UHFFFAOYSA-N

SMILES

C1CC1C2=CC=CC=C2N.Cl

Canonical SMILES

C1CC1C2=CC=CC=C2N.Cl

2-Cyclopropylaniline hydrochloride is an organic compound characterized by the presence of a cyclopropyl group attached to an aniline structure. Its chemical formula is C9H11NHClC_9H_{11}N\cdot HCl and it is recognized for its unique structural features, which include a three-membered cyclopropyl ring linked to an amino group. This compound exhibits properties typical of aromatic amines, including potential reactivity in various chemical transformations and biological interactions.

Due to the reactivity of both the cyclopropyl group and the amino functionality. Notable reactions include:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can donate electrons to the aromatic ring, facilitating substitution reactions.
  • N-Alkylation: The amino group can undergo alkylation, forming N-alkyl derivatives.
  • Oxidation Reactions: The presence of the cyclopropyl moiety can influence oxidation pathways, particularly in cytochrome P450-mediated reactions, where it may serve as a mechanistic probe for understanding reaction mechanisms .

2-Cyclopropylaniline hydrochloride exhibits various biological activities, primarily due to its interactions with biological targets. It has been studied for its potential effects on enzyme systems, particularly those involving cytochrome P450. The compound's structure allows it to act as a substrate or inhibitor in biochemical pathways, influencing metabolic processes . Additionally, it has shown toxicity profiles that warrant caution during handling, as indicated by its classification as harmful if swallowed or in contact with skin .

The synthesis of 2-cyclopropylaniline hydrochloride typically involves several key steps:

  • Formation of Cyclopropylaniline: This can be achieved through the reaction of cyclopropylamine with an appropriate aromatic compound.
  • Hydrochloride Salt Formation: The free base form of 2-cyclopropylaniline can be converted into its hydrochloride salt by treatment with hydrochloric acid.

Alternative synthetic routes may involve variations in starting materials or conditions to optimize yield and purity.

2-Cyclopropylaniline hydrochloride finds applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it is studied for potential therapeutic applications.
  • Chemical Research: It serves as a reagent in organic synthesis and mechanistic studies involving nitrogen-containing compounds.
  • Agricultural Chemistry: Research indicates potential uses in plant growth regulation when incorporated into formulations .

Studies on 2-cyclopropylaniline hydrochloride have focused on its interactions with biological systems, particularly regarding enzyme kinetics and metabolic pathways. It has been used as a probe to distinguish between different oxidation mechanisms in cytochrome P450 systems, providing insights into substrate specificity and reaction dynamics .

When comparing 2-cyclopropylaniline hydrochloride to similar compounds, several notable analogs emerge:

Compound NameStructure FeaturesUnique Aspects
4-CyclopropylanilineCyclopropyl group at para positionEnhanced stability and reactivity
N-Cyclopropyl-N-methylanilineMethyl substitution on nitrogenPotential for different metabolic pathways
CyclopropylamineSimple amine without aromatic ringLess complex but may exhibit similar reactivity

Dates

Modify: 2023-08-15

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